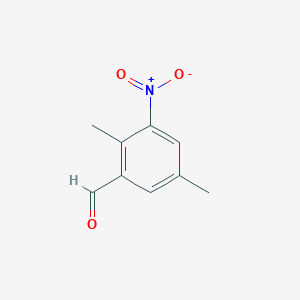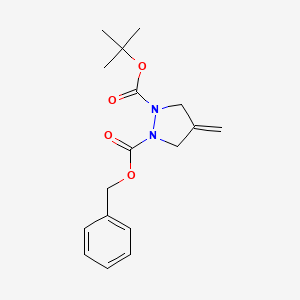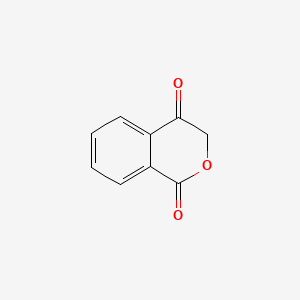
1H-2-苯并吡喃-1,4(3H)-二酮
描述
1H-2-Benzopyran-1,4(3H)-dione is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . It is also known as 3-Isochromanone .
Synthesis Analysis
The synthesis of 1H-2-Benzopyran-1,4(3H)-dione involves condensing 2-carboxy benzaldehyde with bromoacetophenone derivatives. This is then further reacted with different aromatic aldehydes to afford bis-(1H-2-benzopyran-1-one) derivatives .Molecular Structure Analysis
The molecular formula of 1H-2-Benzopyran-1,4(3H)-dione is C9H8O2. Its molecular weight is 148.1586 .科学研究应用
合成方法
1H-2-苯并吡喃-1,4(3H)-二酮及其衍生物可通过各种方法合成。Alizadeh和Ghanbaripour(2013)报道了一种高效的一锅法合成3-[(4,5-二氢-1H-吡咯-3-基)羰基]-2H-香豆素-2-酮衍生物的方法,强调了这些化合物在有机化学中的重要性 (Alizadeh & Ghanbaripour, 2013)。类似地,Ghabraie等人(2011)描述了合成(3E)-3-[氨基(芳基)甲基亚烯]香豆素-2,4-二酮的方法,强调了该方法的高产率和简单的收尾 (Ghabraie et al., 2011)。
生物活性
多项研究探讨了1H-2-苯并吡喃-1,4(3H)-二酮衍生物的生物活性。Hemmi,Harper和Powers(1985)研究了对人类白细胞弹性蛋白酶和猫hepsin G等各种酶的抑制作用,突出了某些苯并吡喃-1,4-二酮作为酶抑制剂的效力 (Hemmi et al., 1985)。另一项研究中,Wang等人(2005)从真菌火灵菇中分离出一种独特的吡喃[4,3-c][2]苯并吡喃-1,6-二酮衍生物,显示出对癌细胞系的抗氧化和细胞毒活性 (Wang et al., 2005)。
结构研究
对1H-2-苯并吡喃-1,4(3H)-二酮衍生物的结构研究为了解它们的潜在应用提供了见解。Grdadolnik等人(1997)进行了研究以表征苯并吡喃-2,5-二酮的转化,有助于理解它们的化学性质 (Grdadolnik et al., 1997)。这项研究有助于理解这些化合物在各个领域的实用性。
其他应用
1H-2-苯并吡喃-1,4(3H)-二酮的多功能性延伸到各种应用。例如,Mohebat等人(2017)开发了一种用于新型苯并吡喃衍生物的绿色合成方法,强调了环境友好和高效性 (Mohebat et al., 2017)。此外,Quinn和Rae(1981)探索了异苯并呋喃-1(3H)-酮的制备,展示了苯并吡喃衍生物在合成化学中的多功能性 (Quinn & Rae, 1981)。
作用机制
Target of Action
Some benzopyrans have shown anticancerous activity in vitro , suggesting that they may target cancer cells or related pathways.
Mode of Action
Benzopyrans, in general, are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the anticancerous activity of some benzopyrans , it can be inferred that they may affect pathways related to cell proliferation, apoptosis, or DNA repair.
Result of Action
Given the anticancerous activity of some benzopyrans , it can be inferred that they may induce cell death, inhibit cell proliferation, or cause DNA damage in cancer cells.
生化分析
Biochemical Properties
Some benzopyrans have shown anticancerous activity in vitro
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
isochromene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPUZPKXFMJGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507163 | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5693-27-6 | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
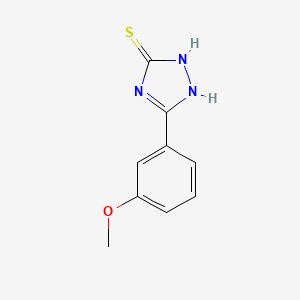
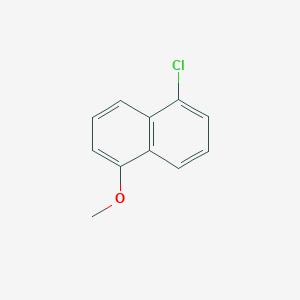
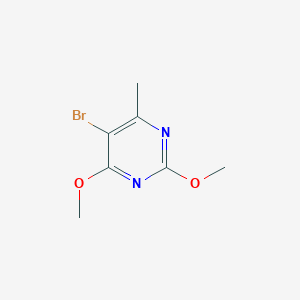
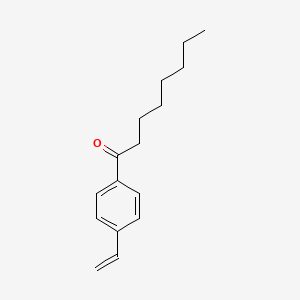
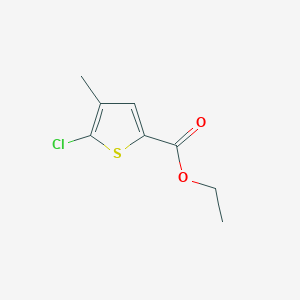
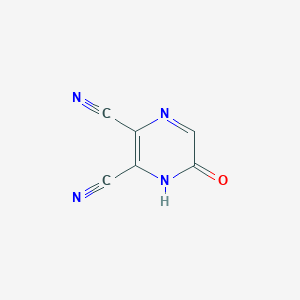


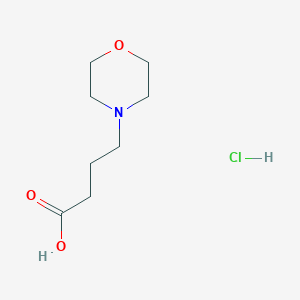
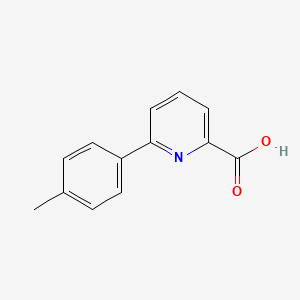
![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)
